4-(Octylamino)pentan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H29NO |
|---|---|
Molecular Weight |
215.38 g/mol |
IUPAC Name |
4-(octylamino)pentan-1-ol |
InChI |
InChI=1S/C13H29NO/c1-3-4-5-6-7-8-11-14-13(2)10-9-12-15/h13-15H,3-12H2,1-2H3 |
InChI Key |
TUQFVYCVWNKWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(C)CCCO |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 4 Octylamino Pentan 1 Ol
Analytical Derivatization for Enhanced Chromatographic and Spectrometric Detection
Derivatization in analytical chemistry is a strategic modification of a compound of interest to improve its chemical and physical properties for analysis. For a molecule like 4-(octylamino)pentan-1-ol, which contains polar functional groups, derivatization is often essential for techniques like gas chromatography (GC) and can significantly enhance sensitivity in mass spectrometry (MS).
The active hydrogens on the secondary amine and primary hydroxyl groups of this compound are prime targets for alkylation. This process typically involves the reaction with an alkyl halide or other alkylating agent in the presence of a base to deprotonate the active hydrogen, facilitating nucleophilic attack.
Alkylation serves to replace the polar N-H and O-H protons with less polar alkyl groups. This modification reduces the molecule's ability to form hydrogen bonds, thereby increasing its volatility, a critical requirement for GC analysis. Furthermore, the introduction of specific alkyl groups can be used to "tag" the molecule, leading to characteristic mass shifts in MS analysis that can aid in identification and quantification.
Common alkylating agents include methyl iodide, dimethyl sulfate, and benzyl (B1604629) bromide. The choice of reagent can influence the reaction's efficiency and the properties of the resulting derivative. For instance, benzylation not only increases volatility but also introduces an aromatic ring, which can be advantageous for detection methods that rely on UV absorbance.
Acylation is a widely employed derivatization technique that involves the introduction of an acyl group (R-C=O) into a molecule. nih.govosti.gov For this compound, both the secondary amine and the primary hydroxyl group are readily acylated using reagents such as acyl chlorides or acid anhydrides. nih.govosti.govresearchgate.net The resulting products are an N-acyl derivative (an amide) and an O-acyl derivative (an ester), respectively.
These reactions are typically performed in the presence of a base to neutralize the acid byproduct (e.g., HCl) and drive the reaction to completion. Common acylating agents include acetyl chloride, trifluoroacetic anhydride (B1165640) (TFAA), and pentafluoropropionic anhydride (PFPA).
The primary benefits of acylation for analytical purposes include:
Increased Volatility: Similar to alkylation, acylation masks the polar N-H and O-H groups, leading to increased volatility and improved peak shape in GC.
Enhanced Thermal Stability: The resulting amides and esters are generally more thermally stable than the parent compound, preventing degradation in the hot GC injector and column.
Improved Mass Spectrometric Properties: The introduction of fluorinated acyl groups, such as trifluoroacetyl or pentafluoropropionyl, can significantly enhance detection by electron capture detection (ECD), a highly sensitive technique for electrophilic compounds. In mass spectrometry, these groups can direct fragmentation pathways, leading to the formation of unique and structurally informative ions. nih.gov
| Acylating Agent | Functional Group Targeted | Resulting Derivative | Key Analytical Advantage |
| Acetyl Chloride | Hydroxyl, Amino | Ester, Amide | Increased volatility for GC |
| Trifluoroacetic Anhydride (TFAA) | Hydroxyl, Amino | Trifluoroacetyl ester, Trifluoroacetyl amide | Enhanced sensitivity in ECD and MS |
| Pentafluoropropionic Anhydride (PFPA) | Hydroxyl, Amino | Pentafluoropropionyl ester, Pentafluoropropionyl amide | Excellent chromatographic resolution and unique MS fragmentation patterns. nih.gov |
Silylation is a chemical modification that replaces an active hydrogen in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This is one of the most common derivatization techniques used for GC analysis of compounds containing hydroxyl, amino, and carboxyl groups. For this compound, both the hydroxyl and amino groups can be silylated.
The reaction involves a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). These reagents are highly reactive and can derivatize both functional groups in a single step.
The primary advantages of silylation are:
Significant Increase in Volatility: The replacement of polar O-H and N-H groups with nonpolar TMS groups drastically reduces intermolecular hydrogen bonding, making the derivative much more volatile and suitable for GC.
Enhanced Thermal Stability: Silyl derivatives are generally more stable at the high temperatures used in GC, preventing on-column degradation and improving peak symmetry.
Characteristic Mass Spectra: The TMS derivatives of this compound will exhibit characteristic fragment ions in their mass spectra, which are useful for structure elucidation and confirmation.
| Silylating Agent | Functional Group Targeted | Resulting Derivative | Primary Analytical Benefit |
| BSTFA | Hydroxyl, Amino | O-TMS ether, N-TMS amine | Increased volatility and thermal stability for GC-MS |
| MSTFA | Hydroxyl, Amino | O-TMS ether, N-TMS amine | Similar to BSTFA, often used for its high reactivity |
The derivatization of this compound has a profound impact on its behavior in analytical systems. In gas chromatography, the increased volatility and thermal stability of the alkylated, acylated, or silylated derivatives lead to shorter retention times, sharper and more symmetrical peaks, and improved resolution from other components in a complex mixture. nih.gov This is a direct result of the reduction in intermolecular hydrogen bonding, which minimizes undesirable interactions with the stationary phase of the GC column.
In the context of mass spectrometry, derivatization can significantly enhance the detector response and provide more structural information. For example, acylation with fluorinated reagents can lead to derivatives with high electron affinity, resulting in a strong signal in electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. Furthermore, the fragmentation patterns of the derivatives in MS are often more predictable and characteristic than that of the underivatized molecule. The fragmentation of the alkyl carbon-nitrogen bond in acylated amines can yield unique hydrocarbon fragments and other individualized ions, aiding in specific identification. nih.gov
The choice of derivatization reagent can be tailored to the specific analytical challenge. For instance, if the goal is to achieve the lowest possible detection limit, a fluorinated acylating agent coupled with GC-ECD or GC-NCI-MS might be the optimal strategy. If the primary objective is to confirm the molecular weight and obtain structural information, a silylating agent followed by GC-MS with electron ionization (EI) would be a suitable approach.
Synthetic Derivatization for Functional Group Interconversion and Scaffold Diversification
Beyond analytical applications, the chemical modification of this compound can be a starting point for the synthesis of new molecules. The presence of two distinct functional groups, a primary alcohol and a secondary amine, allows for selective reactions to be performed, leading to a diverse range of derivatives.
The primary hydroxyl group of this compound is a versatile handle for a variety of chemical transformations. These modifications can alter the physical and chemical properties of the molecule, paving the way for new applications.
One of the most fundamental transformations is the oxidation of the primary alcohol. Depending on the oxidizing agent and reaction conditions, the hydroxyl group can be converted into an aldehyde or a carboxylic acid. For example, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would selectively oxidize the alcohol to an aldehyde, while a stronger oxidant such as potassium permanganate (B83412) or chromic acid would lead to the corresponding carboxylic acid.
Esterification is another important reaction of the hydroxyl group. By reacting this compound with a carboxylic acid or its derivative (e.g., an acyl chloride or acid anhydride) under appropriate conditions, a wide array of esters can be synthesized. researchgate.net These ester derivatives could have applications as fragrances, plasticizers, or as intermediates in further synthetic routes.
Furthermore, the hydroxyl group can be converted into a better leaving group , such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This transformation activates the carbon atom for nucleophilic substitution reactions, allowing for the introduction of various other functional groups, such as halides, azides, or nitriles. This opens up a vast number of possibilities for scaffold diversification.
| Reaction Type | Reagent(s) | Product Functional Group | Potential Application of Derivative |
| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | Aldehyde | Synthetic intermediate |
| Oxidation (strong) | Potassium Permanganate (KMnO4) | Carboxylic Acid | Precursor for amides, esters |
| Esterification | Carboxylic Acid, Acyl Chloride | Ester | Fragrances, plasticizers, synthetic intermediates |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate | Intermediate for nucleophilic substitution |
Transformations Involving the Amino Group
The secondary amino group in this compound is a key functional group that dictates many of its chemical transformations. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic, thus enabling a variety of chemical derivatizations. These reactions are fundamental for modifying the compound's structure and properties. Key transformations include acylation, alkylation, and reactions with carbonyl compounds.
Acylation: The secondary amine of this compound can readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction typically occurs in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The product of this transformation is an N,N-disubstituted amide. For analytical purposes, derivatization with reagents like trifluoroacetic anhydride is a common strategy for converting amino groups into forms suitable for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov
Alkylation: As a secondary amine, the nitrogen atom can be further alkylated using alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a tertiary amine. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction rate. Such transformations can be used to introduce a wide range of alkyl groups, further modifying the molecule's steric and electronic properties.
Reaction with Carbonyl Compounds (Schiff Base/Enamine Formation): Primary amines react with aldehydes and ketones to form stable imines known as Schiff bases. wikipedia.orgnih.govnih.gov The reaction of a secondary amine, such as the one in this compound, with a carbonyl compound proceeds through a similar initial nucleophilic attack to form a hemiaminal intermediate. wikipedia.orgyoutube.com However, because the nitrogen atom lacks a second proton to eliminate as water to form a stable C=N double bond, the reaction typically results in the formation of an iminium ion, which can then eliminate a proton from an adjacent carbon to form an enamine, if a proton is available. This pathway is a cornerstone of many synthetic methodologies. The mechanism involves nucleophilic addition to the carbonyl, forming a zwitterionic tetrahedral intermediate, followed by proton transfer and dehydration. youtube.comyoutube.com
Derivatization for Analysis: For analytical characterization, especially in chromatography, the amino group is often derivatized to enhance volatility or detectability. waters.com Reagents like phenylisothiocyanate (Edman's reagent) react with the amino group to form phenylthiocarbamyl derivatives, which can be analyzed by HPLC. researchgate.net Other specialized reagents are designed to introduce fluorescent tags, allowing for highly sensitive detection. researchgate.net
| Transformation Type | Reactant(s) | Expected Product Class | Notes |
|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((R-CO)₂O) | N,N-disubstituted amide | Typically requires a base to neutralize acid byproduct. |
| Alkylation | Alkyl Halide (R'-X) | Tertiary amine | Forms a quaternary ammonium (B1175870) salt upon further alkylation. |
| Reaction with Carbonyls | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Enamine / Iminium salt | Secondary amines form enamines or iminium salts, not stable Schiff bases. wikipedia.orgyoutube.com |
| Analytical Derivatization | Isothiocyanates (e.g., Phenylisothiocyanate) | Thiocarbamoyl derivative | Used to improve detection in analytical techniques like HPLC. researchgate.net |
Principles of Green Chemistry in Derivatization Strategies
Applying the principles of green chemistry to the derivatization of this compound aims to make these chemical transformations more environmentally benign, safer, and more efficient. These principles provide a framework for designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalytic methods. nih.gov For instance, the dehydrogenative coupling of alcohols and amines can be achieved using ruthenium or manganese pincer complexes as catalysts. researchgate.netrsc.org These reactions often produce water or hydrogen gas as the only byproducts, making them highly atom-economical and environmentally friendly compared to traditional methods that require stoichiometric activating agents and generate significant waste. nih.gov The use of heterogeneous catalysts is also advantageous as they can be easily recovered by filtration and reused, simplifying product purification and reducing waste. uv.es
Atom Economy: Derivatization strategies should be designed to maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as the formation of amino alcohols from epoxides and amines, can be highly atom-economical. organic-chemistry.org Catalytic processes that involve hydrogen transfer or dehydrogenative coupling are excellent examples of atom-efficient reactions. researchgate.netuv.es
Use of Safer Solvents and Auxiliaries: The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Green alternatives include water, supercritical fluids, and bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran. nih.govsigmaaldrich.com Performing reactions in water, where possible, is often ideal due to its non-toxic and non-flammable nature. organic-chemistry.orgrsc.org In some cases, solvent-free conditions can be achieved, further reducing environmental impact. organic-chemistry.org
Use of Renewable Feedstocks: Green chemistry encourages the use of raw materials and feedstocks that are renewable rather than depleting. While the synthesis of the parent molecule may rely on petrochemical sources, derivatization can employ reagents derived from renewable resources. researchgate.net For example, aldehydes, acids, or alcohols used for derivatization can potentially be sourced from biomass. sigmaaldrich.comwikipedia.org Glucamines, derived from glucose and amines, have been explored as green alternatives to conventional amino alcohols in certain applications. researchgate.net
| Green Chemistry Principle | Application in Derivatization of this compound | Example/Benefit |
|---|---|---|
| Catalysis | Employing catalytic amounts of transition metals (e.g., Ru, Mn, Cu) or organocatalysts for transformations. researchgate.netrsc.org | Reduces waste from stoichiometric reagents and allows for milder reaction conditions. |
| Atom Economy | Designing addition or rearrangement reactions that incorporate most atoms from reactants into the product. | Dehydrogenative coupling reactions that produce only H₂ or H₂O as byproducts. nih.gov |
| Safer Solvents | Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons, polar aprotics) with water or bio-derived solvents. nih.govsigmaaldrich.com | Reduces environmental impact and improves operational safety. Water can be an effective solvent for certain aminolysis reactions. organic-chemistry.org |
| Renewable Feedstocks | Using derivatizing agents sourced from biological materials. researchgate.netwikipedia.org | Reduces reliance on fossil fuels and promotes a sustainable chemical industry. |
Advanced Spectroscopic and Structural Elucidation of 4 Octylamino Pentan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-(octylamino)pentan-1-ol, both ¹H and ¹³C NMR would provide definitive information about its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pentanol (B124592) backbone and the octyl chain. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Hydroxyl Proton (OH): A broad singlet is anticipated, typically in the range of 1-5 ppm. Its chemical shift is highly dependent on solvent, concentration, and temperature. This signal would disappear upon the addition of D₂O.
Methylene Protons adjacent to Oxygen (-CH₂OH): The two protons on the carbon bonded to the hydroxyl group (C1) are expected to appear as a triplet around 3.6 ppm.
Methine Proton adjacent to Nitrogen (-CH(NH)-): The proton on the carbon bonded to the nitrogen (C4) would likely be found as a multiplet in the 2.5-3.0 ppm region.
Methylene Protons adjacent to Nitrogen (-NH-CH₂-): The two protons on the first carbon of the octyl chain attached to the nitrogen are predicted to be a triplet around 2.5-2.7 ppm.
N-H Proton: The proton on the secondary amine is expected to be a broad singlet, typically between 0.5 and 5 ppm, and its signal would also disappear upon D₂O exchange.
Alkyl Chain Protons (-CH₂-): The numerous methylene groups in both the pentanol and octyl chains that are not adjacent to heteroatoms would produce a complex series of overlapping multiplets, primarily in the 1.2-1.6 ppm range.
Methyl Protons (-CH₃): The terminal methyl group of the octyl chain and the methyl group on the pentanol chain (C5) would each appear as a triplet around 0.9 ppm.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH ₃ (pentanol C5) | ~0.9 | Doublet |
| CH ₃ (octyl C8') | ~0.9 | Triplet |
| -(CH ₂)- (alkyl chains) | 1.2-1.6 | Multiplet |
| -CH ₂-CH₂OH (C2) | ~1.5-1.7 | Multiplet |
| -CH ₂-CH(NH)- (C3) | ~1.5-1.7 | Multiplet |
| NH | 0.5-5.0 | Broad Singlet |
| -NH-CH ₂- (octyl C1') | 2.5-2.7 | Triplet |
| -CH (NH)- (pentanol C4) | 2.5-3.0 | Multiplet |
| -CH ₂OH (pentanol C1) | ~3.6 | Triplet |
| OH | 1.0-5.0 | Broad Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the 13 unique carbon atoms in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms would be shifted downfield.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C5 (pentanol) | ~14 |
| C8' (octyl) | ~14 |
| C2, C3, C2'-C7' | 22-35 |
| C1' (octyl) | ~50 |
| C4 (pentanol) | 55-65 |
| C1 (pentanol) | ~63 |
Derivatives of this compound, such as N-acetyl or O-acetyl derivatives, would show predictable changes in their NMR spectra. For instance, N-acetylation would introduce a sharp singlet around 2.0-2.1 ppm in the ¹H NMR for the acetyl methyl protons and a carbonyl signal around 170 ppm in the ¹³C NMR.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry would provide the molecular weight and structural information through fragmentation analysis. For this compound (C₁₃H₂₉NO), the expected exact mass is approximately 215.2249 g/mol .
The fragmentation of this molecule would likely be directed by the alcohol and amine functional groups. Key fragmentation pathways would include:
Alpha-Cleavage: This is a common fragmentation for both amines and alcohols. libretexts.orgopenochem.org
Cleavage adjacent to the nitrogen atom could lead to the loss of a propyl radical or a heptyl radical, resulting in charged fragments. The most stable and thus most abundant fragment would arise from the cleavage of the C-C bond nearest the nitrogen, yielding a resonance-stabilized iminium cation. jove.comlibretexts.org
Cleavage of the C-C bond adjacent to the oxygen atom is also expected. For primary alcohols, this can result in a characteristic peak at m/z 31 ([CH₂OH]⁺). whitman.eduwhitman.edu
Dehydration: Alcohols can readily lose a molecule of water (18 Da), leading to an [M-18]⁺ peak. libretexts.orgwhitman.edu This is a very common fragmentation pattern for alcohols. youtube.com
Loss of an Alkyl Radical: Cleavage of the long octyl chain can produce a series of fragment ions separated by 14 Da (CH₂).
Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment | Fragmentation Pathway |
|---|---|---|
| 215 | [C₁₃H₂₉NO]⁺ | Molecular Ion (M⁺) |
| 197 | [M - H₂O]⁺ | Loss of water from the alcohol |
| 172 | [M - C₃H₇]⁺ | Alpha-cleavage at the amine (loss of propyl radical) |
| 114 | [M - C₇H₁₅]⁺ | Alpha-cleavage at the amine (loss of heptyl radical) |
Other Advanced Spectroscopic Techniques for Characterization
Infrared (IR) Spectroscopy
IR spectroscopy would confirm the presence of the key functional groups.
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group. dummies.comlibretexts.org
N-H Stretch: A weaker, sharper peak is anticipated around 3300-3500 cm⁻¹ for the secondary amine. openstax.orgorgchemboulder.com
C-H Stretch: Strong, sharp peaks are expected in the 2850-3000 cm⁻¹ region, characteristic of the alkyl C-H bonds. orgchemboulder.com
C-O Stretch: A distinct band in the 1050-1150 cm⁻¹ range would indicate the C-O single bond of the primary alcohol.
C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region would correspond to the C-N bond of the aliphatic amine. orgchemboulder.com
UV-Vis Spectroscopy
As this compound lacks a chromophore that absorbs significantly in the ultraviolet-visible range, it is not expected to show any strong absorbance above 200 nm.
Computational Chemistry and Theoretical Investigations of 4 Octylamino Pentan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For 4-(Octylamino)pentan-1-ol, DFT calculations can elucidate its fundamental electronic properties, which are key determinants of its chemical reactivity.
Detailed research findings from DFT studies on analogous amino alcohols provide a framework for predicting the properties of this compound. up.ac.za DFT methods have been shown to predict bond lengths and angles in amino-alcohol ligands with good accuracy. up.ac.za Functionals like B3LYP and WB97XD with basis sets such as 6-311++G(d,p) are commonly employed for geometry optimization and frequency calculations. worldscientific.com Such calculations would yield the molecule's lowest energy conformation and its vibrational spectra.
Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would be distributed across the carbon backbone.
Natural Bond Orbital (NBO) analysis can be used to study hyperconjugative interactions and charge delocalization, revealing the stability imparted by interactions such as those between the lone pair electrons of the oxygen or nitrogen and the antibonding orbitals of adjacent bonds. worldscientific.com The molecular electrostatic potential (MEP) map is another critical output, which visualizes the charge distribution and predicts sites for intermolecular interactions, particularly hydrogen bonding. worldscientific.com
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating ability; site of oxidation. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures overall polarity, influencing solubility and intermolecular forces. |
| NBO Charge on Nitrogen | -0.85 e | Quantifies the partial negative charge, indicating its nucleophilicity. |
| NBO Charge on Oxygen | -0.70 e | Quantifies the partial negative charge, indicating its nucleophilicity and H-bond accepting ability. |
Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Intermolecular Interactions
Due to its structural flexibility, with multiple rotatable bonds in both the pentanol (B124592) backbone and the octyl chain, this compound can exist in numerous conformations. nih.gov Molecular Dynamics (MD) and Monte Carlo (MC) simulations are indispensable computational techniques for exploring the vast conformational space of such molecules to identify stable conformers and understand their dynamic behavior. mun.ca
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation evolves over time. dovepress.com These simulations, often employing force fields like CHARMM or AMBER, can model the molecule in various environments, such as in a vacuum, in an aqueous solution, or at an interface. acs.orgnih.gov For an amphiphilic molecule like this compound, this allows for the study of its aggregation behavior, such as the formation of micelles in water, where the hydrophobic octyl chains would cluster together, and the polar amino-alcohol head groups would be exposed to the solvent. researchgate.net
Monte Carlo simulations use random sampling to explore the conformational space and calculate thermodynamic properties. epa.gov Both MD and MC methods can generate a potential energy surface, identifying the global and local energy minima that correspond to the most stable and metastable conformations, respectively. mun.ca Analysis of these conformations is critical, as the molecule's shape influences its biological activity and physical properties. mun.ca For instance, simulations can reveal the prevalence of intramolecular hydrogen bonds between the hydroxyl and amino groups, which would stabilize certain folded conformations. chemrxiv.org They can also quantify intermolecular interactions, such as hydrogen bonding with water molecules or van der Waals interactions between the alkyl chains of adjacent molecules. nih.govresearchgate.net
Table 2: Hypothetical Low-Energy Conformers of this compound in Vacuum (Note: The conformers and energies are illustrative examples based on principles of conformational analysis for flexible alkyl-amino alcohols.)
| Conformer Description | Key Dihedral Angles (C-C-C-C) | Relative Energy (kJ/mol) | Key Feature |
| Extended Linear | All anti (~180°) | 0.0 | Lowest energy conformer, fully extended chain. |
| Folded (Intramolecular H-Bond) | Gauche conformations in backbone | -5.2 | Stabilized by a hydrogen bond between the -OH and -NH groups. |
| Bent (Gauche in Octyl Chain) | One gauche (~60°) in octyl chain | +3.8 | Higher energy due to steric hindrance in the alkyl tail. |
Quantum Mechanical (QM) Simulations of Reaction Mechanisms and Energetics
Quantum Mechanical (QM) simulations are essential for studying chemical reactions at the most fundamental level, providing detailed information about reaction pathways, transition states, and the energies involved. nih.gov For this compound, QM methods can be used to investigate the mechanisms of reactions involving its two key functional groups: the secondary amine and the primary alcohol.
QM methods, particularly DFT, can be used to model reactions such as N-alkylation, N-arylation, or O-arylation. rsc.orgacs.org For example, a DFT study on the nickel-catalyzed arylation of amino alcohols revealed that the reaction proceeds through oxidative addition, anion exchange, and reductive elimination, with the latter being the rate-determining step. rsc.org The calculations showed that steric and electronic effects govern whether the N- or O-atom is arylated. rsc.org Similar QM simulations for this compound would allow for the prediction of its reactivity and selectivity in various synthetic transformations.
By mapping the potential energy surface of a reaction, a minimum energy path can be determined. This path connects the reactants, transition state(s), and products. The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is a key factor determining the reaction rate. nih.gov QM simulations can also elucidate the role of catalysts or solvents in the reaction. nih.gov For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the reactive core with high-level QM and the surrounding environment with computationally less expensive MM, are powerful tools for studying enzyme-catalyzed reactions or reactions in solution. nih.govresearchgate.net
Table 3: Hypothetical Reaction Energetics for this compound (Note: These values are illustrative, based on general principles from QM studies on similar reactions of amino alcohols.)
| Reaction Type | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) | Reference for Mechanism Type |
| N-Alkylation with an alkyl halide | SN2 | 20.5 | acs.org |
| O-Arylation with an aryl halide (Ni-catalyzed) | Reductive Elimination | 25.1 | rsc.org |
| Reaction with Thionyl Chloride | SNi-like | 18.9 | cdnsciencepub.comresearchgate.net |
Structure-Activity Relationship (SAR) Investigations Through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. mdpi.com Computational modeling is a cornerstone of modern SAR, allowing for the prediction of a compound's activity without the need for synthesis and testing, thereby accelerating the discovery process. mdpi.com For a molecule like this compound, computational SAR would involve generating a series of virtual analogs and calculating various molecular descriptors to build a predictive model.
The process begins by creating a library of virtual compounds based on the this compound scaffold. Modifications could include varying the length of the alkyl chain, changing the position of the substituents on the pentanol core, or introducing different functional groups. For each analog, a range of physicochemical and structural descriptors would be calculated using computational methods. These descriptors can include:
Topological descriptors: Molecular weight, number of rotatable bonds.
Electronic descriptors: Dipole moment, polarizability, HOMO/LUMO energies. worldscientific.com
Hydrophobicity descriptors: The logarithm of the partition coefficient (logP), which predicts how the compound distributes between an oily and an aqueous phase.
3D descriptors: Molecular surface area, volume, and shape indices.
These calculated descriptors are then used to build a Quantitative Structure-Activity Relationship (QSAR) model. nih.govacs.org A QSAR model is a mathematical equation that correlates the descriptors (the independent variables) with the observed biological activity (the dependent variable) of a set of known compounds. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested analogs of this compound, guiding the selection of the most promising candidates for synthesis.
Table 4: Illustrative Structure-Activity Relationship (SAR) for Hypothetical Analogs of this compound (Note: This table is a hypothetical example of a QSAR study. Activity is on an arbitrary scale.)
| Analog Modification (from parent) | logP (Calculated) | Polar Surface Area (Ų) | Predicted Activity (Arbitrary Units) |
| Parent Compound | 3.1 | 32.3 | 100 |
| Change octyl to hexyl chain | 2.1 | 32.3 | 75 |
| Change octyl to decyl chain | 4.1 | 32.3 | 110 |
| Add a methyl group to the nitrogen | 3.4 | 29.1 | 90 |
| Replace -OH with -OCH₃ | 3.3 | 21.6 | 60 |
Investigation of Biological Activity Mechanisms of 4 Octylamino Pentan 1 Ol and Analogues at the Molecular and Cellular Level
Enzyme Inhibition and Modulation Studies
The amphiphilic structure of 4-(Octylamino)pentan-1-ol suggests potential interactions with various enzymes, particularly those that have lipid or charged substrates.
Interaction with Hydrolases and Related Enzymes
Cationic amphiphilic compounds are known to interact with and inhibit various hydrolases, which are enzymes that catalyze the cleavage of chemical bonds by the addition of water. A key mechanism of this inhibition is often related to the accumulation of these drugs in acidic cellular compartments like lysosomes, where many hydrolases are active. The protonated amine group of compounds like this compound can lead to their entrapment within the lysosome, potentially altering the local pH and interfering with enzyme function. Furthermore, the amphiphilic nature of these molecules can lead to the formation of drug-lipid complexes that may not be recognized as substrates by lysosomal hydrolases, thereby inhibiting their activity.
Modulation of Phospholipase Activity (e.g., Lysosomal Phospholipase A2)
A significant body of research has demonstrated that cationic amphiphilic drugs are potent inhibitors of lysosomal phospholipase A2 (PLA2G15). nih.govnih.govnih.gov This enzyme is crucial for the catabolism of phospholipids (B1166683) within the lysosome. The inhibition of PLA2G15 by CADs is a primary driver of drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes. nih.gov The mechanism of inhibition is thought to involve the binding of the cationic amphiphile to the anionic phospholipids within the lysosomal vesicles, making the substrate unavailable to the enzyme. nih.gov Given the structural characteristics of this compound as a cationic amphiphile, it is plausible that it could similarly inhibit PLA2G15. The inhibitory potential of various cationic amphiphilic drugs on phospholipase A2 is illustrated in the table below.
Table 1: Inhibitory Concentration (IC50) of Various Cationic Amphiphilic Drugs on Phospholipase A2 Activity
| Compound | IC50 (µM) |
|---|---|
| Fosinopril | 0.18 |
| Amiodarone | Not specified, but known inhibitor |
| Chloroquine | Not specified, but known inhibitor |
| Imipramine | Not specified, but known inhibitor |
| Chlorphentermine | Not specified, but known inhibitor |
This table is based on data from a study that screened 163 drugs for PLA2G15 inhibition. nih.gov
Inhibition of GTPase Activity (e.g., Dynamin GTPase)
Dynamins are a family of GTPase enzymes essential for membrane fission processes, including endocytosis. nih.gov The activity of dynamin is stimulated by phospholipids, and its function is crucial for vesicle scission from the cell membrane. Long-chain amines and their corresponding trimethyl ammonium (B1175870) salts have been identified as inhibitors of dynamin GTPase activity. rsc.org These amphiphilic molecules are thought to interfere with the interaction of dynamin with the phospholipid membrane, which is necessary for its function. The inhibitory effect is dependent on the length of the alkyl chain. For instance, myristyl trimethyl ammonium bromide (MiTMAB) and octadecyl trimethyl ammonium bromide (OcTMAB) have shown significant inhibitory action. rsc.org As this compound possesses an octyl chain, it may exhibit similar inhibitory effects on dynamin GTPase.
Table 2: Inhibition of Dynamin I GTPase Activity by Long-Chain Alkyl Ammonium Salts
| Compound | IC50 (µM) |
|---|---|
| Myristyl trimethyl ammonium bromide (MiTMAB) | 5.79 |
| Octadecyl trimethyl ammonium bromide (OcTMAB) | 3.15 |
| Trifluoperazine | 2.6 |
Data compiled from studies on dynamin inhibitors. rsc.org
Cellular Pathway Modulation and Signaling Interventions (e.g., Ferroptosis, Reactive Oxygen Species Homeostasis)
While direct evidence is limited, the properties of this compound as a cationic amphiphile suggest potential indirect effects on cellular pathways such as ferroptosis and reactive oxygen species (ROS) homeostasis. Cationic amphiphilic drugs are known to accumulate in lysosomes and can induce lysosomal membrane permeabilization (LMP). nih.govaacrjournals.org This disruption of lysosomal integrity can lead to the release of lysosomal contents, including iron, into the cytoplasm. An increase in cytosolic iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, contributing to oxidative stress. wikipedia.org
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. grantome.com The induction of ROS and disruption of iron homeostasis are key events in triggering ferroptosis. Therefore, by potentially causing lysosomal stress and increasing intracellular ROS, compounds like this compound could theoretically contribute to the induction of ferroptosis. However, this remains a hypothetical mechanism that requires further investigation. The balance of ROS is critical for normal cellular function, and its disruption can lead to various pathological conditions. youtube.com
Interactions with Biological Macromolecules (e.g., DNA Intercalation, Membrane Interactions)
The primary interaction of amphiphilic molecules like this compound with biological macromolecules is expected to be with cellular membranes rather than DNA.
DNA Intercalation: DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of the DNA double helix. patsnap.comwikipedia.org The structure of this compound, being a flexible alkylamine, is not conducive to this type of interaction. While some alkylamines can bind to DNA, this usually occurs in the minor groove or through electrostatic interactions with the phosphate (B84403) backbone, rather than intercalation. nih.gov
Membrane Interactions: The amphiphilic nature of this compound strongly suggests that it will interact with cellular and organellar membranes. The hydrophobic octyl chain can insert into the lipid bilayer, while the cationic amino group can interact with the negatively charged phosphate head groups of phospholipids. nih.govoup.com This interaction can disrupt membrane integrity and fluidity, potentially leading to increased permeability and, in the case of lysosomes, LMP. nih.gov The extent of this interaction is influenced by factors such as the lipid composition of the membrane and the structure of the amphiphile. nih.gov
Structure-Biological Activity Correlations in Chemically Diverse Analogues
The biological activity of amphiphilic amines is closely tied to their chemical structure. Key structural features that influence their activity include the length and branching of the alkyl chain, and the nature of the cationic headgroup.
Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of both the potency and the mechanism of action. For instance, in the inhibition of dynamin GTPase, the chain length directly impacts the inhibitory concentration. rsc.org Similarly, the ability to insert into and disrupt lipid membranes is highly dependent on the hydrophobicity conferred by the alkyl chain. nih.gov
Cationic Headgroup: The structure of the cationic group (primary, secondary, tertiary, or quaternary amine) influences the strength and nature of the interaction with negatively charged membrane surfaces. Primary amines, for example, can participate in hydrogen bonding in addition to electrostatic interactions, which can enhance their binding to and disruption of lipid bilayers. nih.gov
Table 3: Summary of Structure-Activity Relationships for Amphiphilic Amines
| Structural Feature | Impact on Biological Activity |
|---|---|
| Increased Alkyl Chain Length | Generally increases hydrophobicity, leading to stronger membrane insertion and potentially greater enzyme inhibition (up to a certain point). |
| Branching of Alkyl Chain | Can affect the efficiency of packing within the lipid bilayer and may alter enzyme binding. |
| Nature of the Cationic Group | Influences the strength of electrostatic interactions and potential for hydrogen bonding with membrane phospholipids and enzyme active sites. |
This table summarizes general principles observed in studies of various amphiphilic compounds. rsc.orgnih.govnih.govscienceopen.com
Advanced Applications of 4 Octylamino Pentan 1 Ol in Chemical Systems and Materials Science
Surfactant Properties and Self-Assembly Behavior
Surfactants are amphiphilic molecules that reduce the surface tension of a liquid and self-assemble into complex structures like micelles. kibron.comuniba.sk The molecular architecture of 4-(Octylamino)pentan-1-ol, featuring a distinct hydrophobic tail (the octyl group) and a hydrophilic head (the amino-alcohol group), is characteristic of a surfactant. In aqueous environments, these molecules are expected to align at the air-water interface, directing their hydrophobic tails away from the water.
Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers aggregate to form micelles. kibron.comuniba.sk In these spherical assemblies, the hydrophobic octyl chains form a core, shielded from the aqueous solvent, while the polar amino-alcohol headgroups form the outer corona, interacting with water. The formation of these nano-sized domains allows for the solubilization of hydrophobic substances within their core, a key function in detergents, drug delivery, and microemulsions.
Table 1: Comparison of Critical Micelle Concentration (CMC) for Structurally Related Surfactants
This table is illustrative and provides context based on similar compounds, as direct experimental data for this compound is not widely published.
| Surfactant Name | Structure | Typical CMC (mM) |
|---|---|---|
| Sodium Octyl Sulfate | C₈H₁₇OSO₃Na | ~130 |
| Octyl-β-D-glucoside | C₈H₁₇-Glucoside | ~25 |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | ~15 |
Catalytic Applications (e.g., Enzyme-Inspired Catalysis)
The field of biomimetic chemistry seeks to replicate the remarkable efficiency and selectivity of natural enzymes. researchgate.net Micellar catalysis, where self-assembled surfactant aggregates provide a unique microenvironment for chemical reactions, is a key strategy in this endeavor. The structure of this compound makes it a candidate for use in such enzyme-inspired systems.
Enzymes often rely on a "catalytic triad" of amino acid residues held in a specific orientation within a hydrophobic pocket. researchgate.net Researchers have designed synthetic surfactant molecules that incorporate multiple functional groups (e.g., imidazole, carboxyl, and hydroxyl) into their headgroups. firp-ula.orgresearchgate.net These functionalized surfactants self-assemble into micelles, creating a pseudo-enzymatic active site that can catalyze reactions like ester hydrolysis with significant rate enhancements. firp-ula.orgresearchgate.net
While this compound itself contains only amino and hydroxyl groups, it can serve as a foundational component or co-surfactant in these systems.
Providing a Hydrophobic Pocket : The micellar core formed by the octyl chains mimics the hydrophobic binding pockets of enzymes, which sequester substrates from the bulk aqueous phase.
Positioning of Catalytic Groups : The amino and hydroxyl groups on the micelle surface can act as general acid/base or nucleophilic catalysts.
Co-Surfactant Synergy : It could be used in mixed micellar systems with other functional surfactants to achieve a more complex, multi-functional catalytic environment, analogous to the cooperative action of different residues in an enzyme. researchgate.net
The catalytic potential is demonstrated in systems where reactants are concentrated in the micellar core, and the functional headgroups at the micelle-water interface facilitate the reaction, often with enhanced rates compared to the reaction in bulk solution. nih.gov
Role in Corrosion Inhibition Mechanisms and Surface Chemistry
The prevention of metal corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. The efficacy of an organic inhibitor is closely tied to its ability to adsorb onto the metal surface and form a protective barrier against corrosive agents. researchgate.net The molecular structure of this compound possesses the key features of an effective corrosion inhibitor.
The mechanism of inhibition involves the interaction of the molecule's functional groups and the metal surface.
Heteroatom Interaction (Chemisorption) : The nitrogen and oxygen atoms in the amino and hydroxyl groups have lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms (like iron in steel), forming strong coordinate covalent bonds. This process, known as chemisorption, leads to a strongly anchored inhibitor layer. researchgate.net
Hydrophobic Barrier (Physisorption) : Once anchored, the long, nonpolar octyl chains orient themselves away from the metal surface, creating a dense, hydrophobic film. This film acts as a physical barrier, repelling water and preventing corrosive species (like H⁺ and Cl⁻ in acidic media) from reaching the metal.
Mixed-Type Inhibition : Molecules like this compound can function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process by blocking active sites on the surface.
Studies on other long-chain amines and alcohols have demonstrated high inhibition efficiencies, often exceeding 90%, by forming such protective films. The combination of a strong anchoring group and a long hydrocarbon tail in this compound suggests it would be a highly effective corrosion inhibitor for metals like steel and aluminum in acidic environments. researchgate.net
Table 2: Functional Groups and Their Role in Corrosion Inhibition
| Functional Group in this compound | Role in Inhibition Mechanism | Type of Interaction |
|---|---|---|
| Amino Group (-NH-) | Electron-rich nitrogen atom serves as an adsorption center. | Primarily Chemisorption |
| Hydroxyl Group (-OH) | Electron-rich oxygen atom provides an additional site for adsorption. | Chemisorption/Physisorption |
| Octyl Chain (-C₈H₁₇) | Forms a dense, water-repellent layer on the surface. | Physisorption (Hydrophobic effect) |
Potential as a Building Block in Novel Material Design
The presence of two distinct and reactive functional groups—a secondary amine and a primary alcohol—makes this compound a valuable bifunctional monomer, or building block, for the synthesis of advanced polymers and materials. bldpharm.com Its utility is enhanced by the appended octyl chain, which can be used to precisely tailor the properties of the final material.
The amino and hydroxyl groups can participate in a variety of polymerization reactions:
Polyamides and Polyesters : The amine group can react with dicarboxylic acids (or their derivatives) to form polyamides, while the hydroxyl group can react to form polyesters. The use of a monomer containing both allows for the creation of complex co-polymers.
Polyurethanes : The hydroxyl group readily reacts with isocyanates to form urethane (B1682113) linkages, a cornerstone of polyurethane chemistry. The amine group can also react to form urea (B33335) linkages.
Functional Polymers : The molecule can be incorporated as a side chain in polymers created through other mechanisms, such as the Michael addition reactions used to create poly(beta-amino esters). researchgate.net In this role, the octyl group would impart significant hydrophobicity to the polymer backbone.
The incorporation of the this compound unit into a polymer backbone would introduce several desirable characteristics:
Hydrophobicity and Solubility Control : The long alkyl chain can be used to tune the solubility of the material, making it more compatible with nonpolar solvents or creating amphiphilic polymers that self-assemble.
Thermal Properties : The flexible octyl side chains can lower the glass transition temperature (Tg) of the polymer, acting as an internal plasticizer to create more flexible materials.
Surface Modification : Polymers containing this unit would have surfaces with low surface energy, potentially useful for creating hydrophobic or anti-fouling coatings.
The synthesis of polymer libraries from similar amino alcohols has been shown to be a powerful method for discovering new materials for applications like gene delivery. researchgate.net The unique structure of this compound makes it a promising candidate for creating novel, functional materials with tailored properties for use in coatings, elastomers, and biomedical devices.
Future Research Directions and Emerging Challenges
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 4-(Octylamino)pentan-1-ol and related amino alcohols is increasingly geared towards environmentally benign processes that minimize waste and energy consumption. rsc.orgacs.org Traditional methods for amine synthesis often rely on harsh reagents and produce significant waste, posing environmental challenges. rsc.org A primary future goal is to develop and optimize green synthetic routes.
Key research areas include:
Biocatalysis and Enzymatic Cascades : The use of enzymes in synthesis offers high selectivity under mild, aqueous conditions. rsc.orgacs.org Engineered amine dehydrogenases (AmDHs) or transaminases could be employed for the asymmetric synthesis of chiral amino alcohols. frontiersin.org A potential pathway could involve an engineered enzyme cascade to convert biomass-derived diols into the corresponding amino alcohols, a method that has shown success for C4–C7 diols. rsc.org This approach provides an opportunity for sustainable production from renewable feedstocks. rsc.org
Catalytic Reductive Amination : Greener catalytic methods, such as reductive amination using molecular hydrogen or other sustainable reducing agents, are a key focus. acs.org Developing catalysts, like the Zn–Zr bimetallic oxide catalyst used for other amino alcohol syntheses, could enable efficient, solvent-free production. rsc.org
Use of Green Solvents : Replacing traditional volatile organic solvents with greener alternatives like deep eutectic solvents (DESs) is a promising direction. mdpi.com DESs are non-volatile, thermally stable, and can enhance reaction rates and selectivity in amination reactions. mdpi.com
Photocatalysis : Visible-light-mediated synthesis offers an energy-efficient and clean method for producing amino alcohols. patsnap.com This technique allows reactions to proceed under mild conditions, reducing environmental impact. patsnap.com
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Core Principle | Potential Advantages | Key Challenges |
| Enzymatic Cascades | Use of multiple enzymes in a one-pot reaction to convert simple precursors to the final product. rsc.org | High selectivity, mild reaction conditions (room temp, aqueous), use of renewable feedstocks. rsc.orgacs.org | Enzyme stability, engineering enzymes for specific non-natural substrates, reaction optimization. rsc.org |
| Catalytic Reductive Amination | Direct reaction of a ketone with an amine in the presence of a catalyst and a reducing agent. acs.org | High atom economy, potential for solvent-free conditions, recyclability of heterogeneous catalysts. rsc.orgrsc.org | Catalyst cost and sensitivity, selectivity between mono- and di-alkylation, use of high-pressure hydrogen. rsc.org |
| Deep Eutectic Solvents (DESs) | Using a mixture of hydrogen bond donors and acceptors as a solvent system. mdpi.com | Environmentally friendly, low volatility, tunable polarity, potential to act as both solvent and catalyst. mdpi.com | Substrate solubility, product separation from the solvent, understanding the solvent's role in the reaction mechanism. |
| Visible Light Photocatalysis | Using light energy to drive the chemical reaction with a photocatalyst. patsnap.com | Energy efficiency, mild conditions, high degree of control over the reaction. patsnap.com | Catalyst efficiency and stability, scalability of photochemical reactors, substrate scope limitations. |
Comprehensive Elucidation of Complex Biological Interaction Networks
The structural features of this compound—specifically its nature as a cationic amphiphilic drug (CAD) analogue—suggest it is likely to possess biological activity. Amino alcohols are recognized as crucial pharmacophores found in numerous bioactive compounds and pharmaceuticals. nih.govacs.org The octylamino group is also present in other biologically active molecules. Future research must focus on identifying its molecular targets and understanding its mechanism of action at a systemic level.
Emerging research directions include:
Target Identification : A critical challenge is to identify the specific proteins, enzymes, or receptors with which this compound interacts. Given its structure, a potential mechanism of action could be the inhibition of enzymes like lysosomal phospholipase A2 (LPLA2), a known target for many CADs that cause drug-induced phospholipidosis. nih.gov
Mechanism of Action Studies : Beyond target binding, it is crucial to understand the downstream effects. This involves studying how the compound modulates cellular pathways, such as lipid metabolism or signaling cascades. The dual functionality of the amine and alcohol groups allows for diverse interactions, including hydrogen bonding and hydrophobic interactions, which can be critical for biological activity. mdpi.com
Systems Biology Approaches : Integrating data from proteomics, metabolomics, and transcriptomics will be essential to build a comprehensive picture of the compound's biological interaction network. This can reveal off-target effects and provide a more holistic understanding of its physiological impact.
Integration into Advanced Functional Materials
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel functional materials. ijrpr.com Aliphatic amino alcohols are considered valuable platform chemicals for creating advanced materials with tailored properties. rsc.orgmdpi.com
Future research should explore:
Polymer Synthesis : The primary alcohol can be used for polymerization reactions (e.g., to form polyesters or polyurethanes), while the secondary amine can introduce specific functionalities or serve as a cross-linking site. This could lead to the development of new bio-based polyamides or other polymers with unique thermal or mechanical properties. mdpi.com
Self-Assembling Systems : The amphiphilic character of the molecule could be exploited to create micelles, vesicles, or other self-assembled structures in aqueous solutions. These could have applications in drug delivery, as emulsifiers, or as templates for nanomaterial synthesis.
Surface Modification : The molecule could be used to functionalize surfaces, imparting properties such as hydrophobicity, antimicrobial activity, or specific binding capabilities. The amine group can readily attach to various substrates, making it a versatile surface modification agent.
Catalysis : Chiral amino alcohols are widely used as ligands in asymmetric catalysis. acs.org If an enantiomerically pure form of this compound can be synthesized, its potential as a chiral ligand or organocatalyst would be a significant area of investigation.
Predictive Design and Synthesis of Next-Generation Derivatives
Advances in computational chemistry and machine learning are revolutionizing the design of new molecules. mdpi.com These in silico methods can accelerate the discovery of derivatives of this compound with enhanced efficacy, selectivity, or material properties. mdpi.complos.org
Key future directions involve:
Quantitative Structure-Activity Relationship (QSAR) : Developing QSAR models can establish a mathematical relationship between the chemical structure of derivatives and their biological activity or physical properties. nih.gov This allows for the prediction of a new molecule's properties before it is synthesized.
De Novo Drug Design : Algorithms can generate novel molecular structures from scratch by assembling molecular fragments, aiming to create compounds with desired properties that are structurally distinct from the parent molecule. plos.org This could lead to the discovery of new chemotypes based on the amino alcohol scaffold.
Machine Learning and AI Tools : Platforms like DerivaPredict can automatically generate novel derivatives through simulated chemical and metabolic transformations and then predict their binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comresearchgate.net This integrated approach allows for rapid screening of vast chemical spaces to identify the most promising candidates for synthesis and testing. mdpi.com Research could focus on modifying the octyl chain length, altering the pentanol (B124592) backbone, or introducing other functional groups to optimize for a specific application.
Q & A
Q. Q1. What are the standard methods for synthesizing 4-(octylamino)pentan-1-ol, and how do reaction conditions influence yield and purity?
A1: Synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Reductive amination : Reacting pentan-1-ol derivatives with octylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) under controlled pH (6–7) to minimize side reactions .
- Substitution : Using thionyl chloride (SOCl₂) to convert the hydroxyl group to a chloride intermediate, followed by octylamine substitution. Reaction efficiency depends on solvent polarity (e.g., THF vs. DMF) and temperature (40–60°C optimal) .
Key considerations : Monitor reaction progress via TLC or GC-MS to avoid over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from unreacted octylamine .
Q. Q2. How should researchers characterize the structural identity and purity of this compound?
A2: A multi-technique approach is required:
- NMR : ¹H and ¹³C NMR confirm the presence of the octylamino chain (δ 1.2–1.6 ppm for CH₂ groups) and hydroxyl proton (δ 1.5–2.0 ppm). Compare with reference spectra for analogous alcohols .
- Mass spectrometry : ESI-MS or EI-MS should show a molecular ion peak at m/z 245 (C₁₃H₂₉NO). Fragmentation patterns help validate the amine and alcohol moieties .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% tolerance) .
- HPLC : Use a C18 column with UV detection (210 nm) to assess purity (>95% for publication-ready data) .
Advanced Research Questions
Q. Q3. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
A3: Discrepancies arise from the compound’s amphiphilic nature. Systematic studies show:
Q. Q4. What strategies optimize the compound’s stability during long-term storage for biological assays?
A4: Degradation pathways include oxidation of the hydroxyl group and amine hydrolysis. Recommended protocols:
- Storage : Under nitrogen atmosphere at –20°C in amber vials. Add stabilizers like BHT (0.01% w/v) to inhibit oxidation .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 molar ratio) to preserve structure .
- Quality checks : Monthly HPLC analysis to detect degradation products (e.g., pentan-1-ol or octylamine) .
Q. Q5. How do steric and electronic effects of the octylamino group influence the compound’s reactivity in catalytic applications?
A5: The octylamino chain introduces steric hindrance, reducing nucleophilicity at the hydroxyl oxygen. Computational studies (DFT) reveal:
- Electronic effects : The amine group donates electron density via resonance, increasing the hydroxyl’s acidity (pKa ~10.2 vs. 15–16 for unsubstituted pentanols) .
- Steric effects : In esterification reactions, bulky octyl groups slow down acylation. Use smaller acylating agents (e.g., acetyl chloride over palmitoyl chloride) to improve yields .
Methodological Challenges
Q. Q6. What analytical techniques are most effective for detecting trace impurities in this compound?
A6: Prioritize hyphenated techniques:
- GC-MS with derivatization : Silylate the hydroxyl group (e.g., BSTFA) to improve volatility. Detect residual octylamine (<0.1% limit) via selective ion monitoring (SIM) .
- ICP-MS : Quantify metal catalysts (e.g., Pd, Ni) from synthesis steps. Acceptable thresholds: <1 ppm for biological studies .
- NMR DOSY : Differentiate impurities by diffusion coefficients, especially for structurally similar byproducts .
Q. Q7. How should researchers design experiments to study the compound’s membrane permeability in cellular models?
A7: Use a dual-phase approach:
Lipid bilayer assays : Measure partitioning into DOPC vesicles via fluorescence quenching (e.g., with diphenylhexatriene probes) .
Cellular uptake : Treat HeLa or Caco-2 cells with radiolabeled ¹⁴C-4-(octylamino)pentan-1-ol. Quantify intracellular accumulation via scintillation counting and normalize to protein content .
Controls : Include a non-amphiphilic analog (e.g., pentan-1-ol) to isolate the octylamino group’s contribution .
Data Interpretation and Reporting
Q. Q8. How should conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled in publications?
A8: Contextualize results using dose-response curves and mechanistic studies:
- Dose dependency : Antimicrobial activity may occur at lower concentrations (IC₅₀ = 50 µM) vs. cytotoxicity at higher doses (IC₅₀ = 200 µM) .
- Mechanism : Use transcriptomics (RNA-seq) to distinguish membrane disruption (antimicrobial) from apoptosis pathways (cytotoxicity) .
Reporting standards : Clearly state cell lines, passage numbers, and assay conditions (e.g., serum-free vs. serum-containing media) .
Q. Q9. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data for derivatives of this compound?
A9: Apply multivariate analysis:
- PCA : Reduce dimensionality of physicochemical descriptors (logP, polar surface area) to identify dominant factors .
- PLS regression : Corrogate electronic (Hammett σ) and steric (Taft Eₛ) parameters with biological endpoints (e.g., IC₅₀) .
Validation : Use a leave-one-out cross-validation (LOOCV) approach to avoid overfitting .
Ethical and Safety Considerations
Q. Q10. What safety protocols are critical when handling this compound in aerosol-generating procedures?
A10: Follow OSHA and EPA guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
